7-(7-fluoroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione 7-(7-fluoroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2640946-38-7
VCID: VC11860315
InChI: InChI=1S/C14H12FN5O2/c15-8-1-2-9-10(5-8)16-7-17-11(9)20-4-3-14(6-20)12(21)18-13(22)19-14/h1-2,5,7H,3-4,6H2,(H2,18,19,21,22)
SMILES: C1CN(CC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F
Molecular Formula: C14H12FN5O2
Molecular Weight: 301.28 g/mol

7-(7-fluoroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

CAS No.: 2640946-38-7

Cat. No.: VC11860315

Molecular Formula: C14H12FN5O2

Molecular Weight: 301.28 g/mol

* For research use only. Not for human or veterinary use.

7-(7-fluoroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione - 2640946-38-7

Specification

CAS No. 2640946-38-7
Molecular Formula C14H12FN5O2
Molecular Weight 301.28 g/mol
IUPAC Name 7-(7-fluoroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Standard InChI InChI=1S/C14H12FN5O2/c15-8-1-2-9-10(5-8)16-7-17-11(9)20-4-3-14(6-20)12(21)18-13(22)19-14/h1-2,5,7H,3-4,6H2,(H2,18,19,21,22)
Standard InChI Key PVIZYGGNZNWSJX-UHFFFAOYSA-N
SMILES C1CN(CC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F
Canonical SMILES C1CN(CC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F

Introduction

Structural Features

The compound belongs to the quinazoline derivatives class, known for their diverse biological activities. Its molecular structure is characterized by:

  • A fluorinated quinazoline moiety, which enhances biological activity and pharmacokinetic properties.

  • A spirocyclic framework, specifically a triazaspiro[4.4]nonane ring system, contributing to its unique chemical stability and reactivity.

Key Structural Attributes:

FeatureDescription
Fluorine SubstitutionLocated on the quinazoline ring; enhances activity.
Spirocyclic CoreProvides rigidity and unique binding potential.
Functional GroupsIncludes amide and nitrogen atoms that enable interactions with biological targets.

Biological Activities

The compound demonstrates significant biological activities due to its structural features:

Mechanism of Action:

The fluorinated quinazoline moiety enhances binding affinity to biological targets such as enzymes and receptors, while the spirocyclic framework provides specificity.

Synthesis

The synthesis of this compound involves multi-step organic reactions that integrate the quinazoline moiety into the spirocyclic framework:

  • Step 1: Formation of the quinazoline core via cyclization reactions.

  • Step 2: Introduction of the spirocyclic ring through nucleophilic substitution or condensation methods.

  • Step 3: Fluorination of the quinazoline ring.

These steps are optimized for yield and purity based on reaction conditions.

Applications

The compound's unique structure and properties make it a candidate for various applications:

Therapeutic Potential:

Application AreaJustification
Cancer TherapyHigh affinity for tumor-related enzymes.
Antimicrobial AgentsBroad-spectrum activity against pathogens.
Drug DesignScaffold for developing new pharmaceuticals.

Research Directions:

Future studies could explore its mechanism of action in greater detail and optimize analogs for enhanced efficacy.

Comparative Analysis with Related Compounds

To highlight its uniqueness, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dioneLarger spirocyclic frameworkAntitumor properties
7-Fluoroquinazolin-4(3H)-oneFluorinated quinazoline derivativeAntiproliferative effects
BuspironeAzaspiro structureAnxiolytic

The combination of a fluorinated quinazoline moiety with a spirocyclic framework in 7-(7-fluoroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione imparts distinct biological and chemical properties compared to these related molecules.

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